molecular formula C8H14N2O2 B1477113 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2098067-16-2

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No. B1477113
CAS RN: 2098067-16-2
M. Wt: 170.21 g/mol
InChI Key: LCIMRBZYXAHFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one, also known as AHBA, is a naturally occurring compound found in various plants such as hops, apples, and wheat. AHBA is a type of phenolic compound, which has been studied for its potential health benefits. AHBA has been found to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal properties. AHBA has also been studied for its potential to stimulate the growth of human hair follicles, as well as its potential to act as a neuroprotective agent.

Scientific Research Applications

Synthesis of Oxygenated 2-Azabicyclo Structures

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo structures. These structures can be further functionalized to create a library of bridged aza-bicyclic structures, which have diverse applications in medicinal chemistry .

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold, which is related to the compound , is central to the family of tropane alkaloids known for their biological activities. Research into the stereoselective preparation of this structure is significant for the synthesis of these alkaloids .

Pharmaceutical Testing

The compound 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .

Synthesis of Alkaloid-like Compounds

An effective method for synthesizing alkaloid-like compounds containing the 3-azabicyclo structure has been carried out via the bridged-Ritter reactions. This process is stereoselective and contributes to the field of synthetic organic chemistry .

properties

IUPAC Name

2-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c9-2-7(11)10-3-5-1-6(4-10)8(5)12/h5-6,8,12H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMRBZYXAHFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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